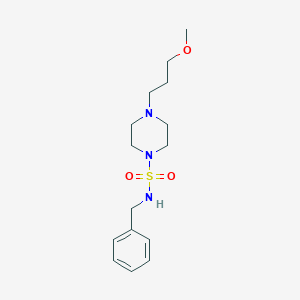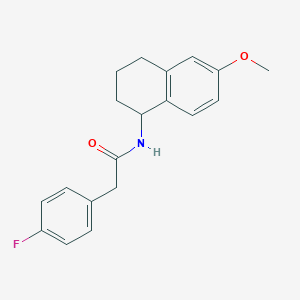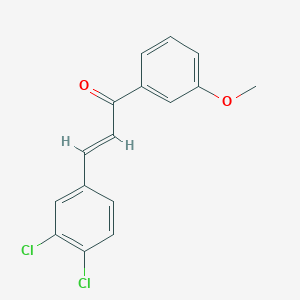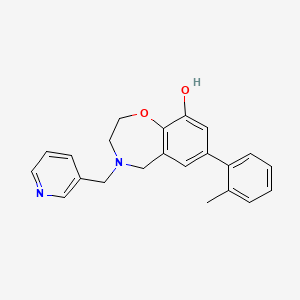![molecular formula C11H15NO2S B5493951 N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5493951.png)
N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide, commonly known as TAK-659, is a potent and selective inhibitor of protein kinase B (PKB), also known as Akt. PKB is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. TAK-659 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mecanismo De Acción
TAK-659 exerts its pharmacological effects by inhibiting the activity of PKB/Akt, a key signaling molecule in the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival. By inhibiting PKB/Akt, TAK-659 blocks the downstream signaling events that promote tumor cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in preclinical models. The compound has also been shown to modulate the immune system by inhibiting the activation of T cells and reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages as a research tool, including its high potency and selectivity for PKB/N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide The compound is also relatively stable and can be easily synthesized in large quantities. However, TAK-659 has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer. Another area of research is the investigation of TAK-659's immunomodulatory effects and its potential therapeutic applications in autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to optimize the pharmacokinetic properties of TAK-659 and to evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 2-bromoethyl tetrahydro-2-furan carboxylate with 2-thiophenecarboxamide. The resulting intermediate is then subjected to a series of reactions, including deprotection, amidation, and cyclization, to yield the final product.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models, and its potential therapeutic applications are being investigated in clinical trials. The compound has been shown to have potent antitumor activity in various cancer cell lines, including lymphoma, leukemia, and solid tumors. TAK-659 has also been shown to have immunomodulatory effects, making it a potential therapeutic agent for autoimmune disorders and inflammatory diseases.
Propiedades
IUPAC Name |
N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8(9-4-2-6-14-9)12-11(13)10-5-3-7-15-10/h3,5,7-9H,2,4,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFXORSTWREMFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198944 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(difluoromethoxy)phenyl]-3-[4-(4-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5493869.png)


![5-[4-(benzyloxy)benzylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5493910.png)
![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5493915.png)
![1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one](/img/structure/B5493920.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B5493940.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]phenylalanine](/img/structure/B5493944.png)

![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B5493953.png)
![4-[(6-methylpyridin-3-yl)oxy]-1-(1H-pyrrol-2-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5493962.png)

![4,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5493975.png)